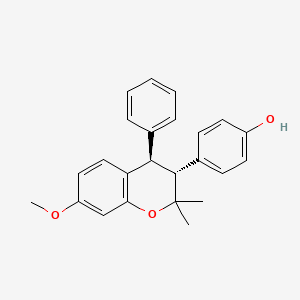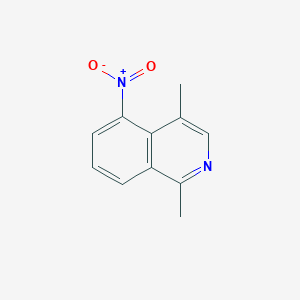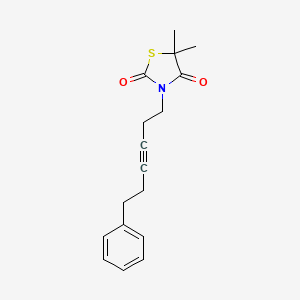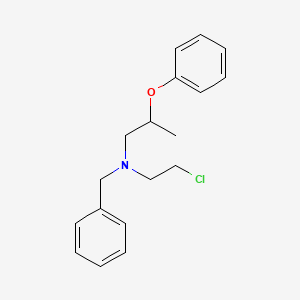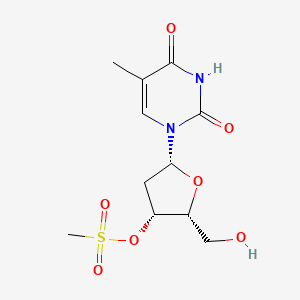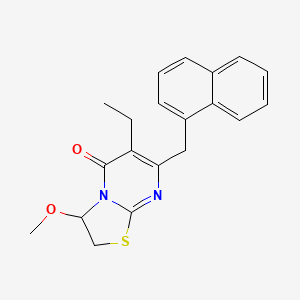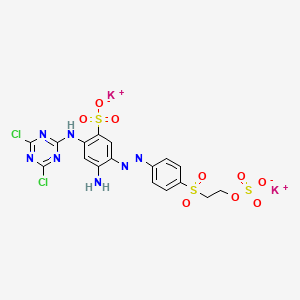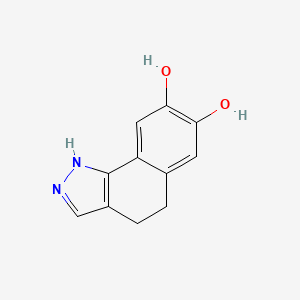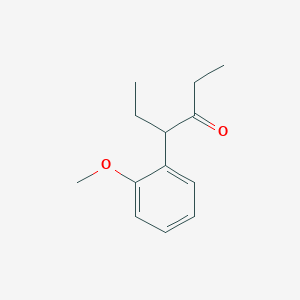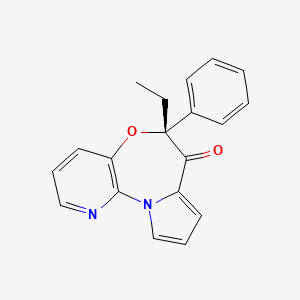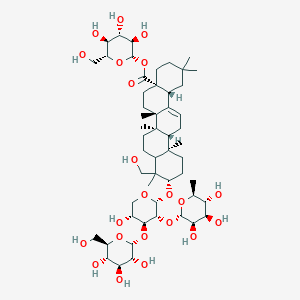![molecular formula C18H12O B12788631 7H-Benz[de]anthracen-7-one, 2-methyl- CAS No. 82-03-1](/img/structure/B12788631.png)
7H-Benz[de]anthracen-7-one, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzanthrone is an organic compound with the molecular formula C18H12O. It is a derivative of benzanthrone, where a methyl group is substituted at the second position of the benzanthrone structure. This compound is known for its applications in the dye industry and has been studied for its various chemical properties and reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbenzanthrone can be synthesized through several methods. One common method involves the reaction of anthrone with crotonaldehyde in the presence of a condensing agent. The intermediate product formed is then treated with aluminum chloride to yield 2-Methylbenzanthrone .
Industrial Production Methods
In industrial settings, the production of 2-Methylbenzanthrone typically involves the use of anthrone and crotonaldehyde. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The process may involve multiple steps, including purification and crystallization, to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzanthrone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives of 2-Methylbenzanthrone.
Aplicaciones Científicas De Investigación
2-Methylbenzanthrone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a fluorescent probe in imaging techniques.
Industry: Utilized in the production of high-performance materials and as a sensitizer in photochemical reactions .
Mecanismo De Acción
The mechanism of action of 2-Methylbenzanthrone involves its interaction with various molecular targets. It can act as an electrophile in substitution reactions, where it forms a sigma complex with the aromatic ring. This interaction can lead to the formation of new chemical bonds and the modification of existing structures. The pathways involved in these reactions include the formation of carbocation intermediates and the stabilization of these intermediates through resonance .
Comparación Con Compuestos Similares
Similar Compounds
Benzanthrone: The parent compound of 2-Methylbenzanthrone, known for its use in dye synthesis.
6-Methylbenzanthrone: Another methyl-substituted derivative of benzanthrone.
2-Ethylbenzanthrone: A derivative with an ethyl group instead of a methyl group at the second position .
Uniqueness
2-Methylbenzanthrone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methyl group at the second position influences its electronic structure and makes it a valuable intermediate in various chemical syntheses. Compared to other similar compounds, 2-Methylbenzanthrone exhibits unique reactivity in electrophilic aromatic substitution reactions and has specific applications in the dye and pigment industry .
Propiedades
Número CAS |
82-03-1 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
2-methylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C18H12O/c1-11-9-12-5-4-8-15-17(12)16(10-11)13-6-2-3-7-14(13)18(15)19/h2-10H,1H3 |
Clave InChI |
KZVJTAYLEAJHMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C3C(=CC=C2)C(=O)C4=CC=CC=C4C3=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


